(+/-)-Blebbistatin
Overview
Description
(+/-)-Blebbistatin is a small molecule inhibitor that specifically targets myosin II, a motor protein involved in various cellular processes such as muscle contraction, cell motility, and cytokinesis . It is widely used in scientific research to study the role of myosin II in different biological systems .
Mechanism of Action
Blebbistatin, also known as (+/-)-Blebbistatin, is a small molecule inhibitor with high affinity and selectivity towards myosin II . It has been widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Target of Action
Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . It is mostly specific for myosin II and has been found to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Mode of Action
Blebbistatin inhibits the ATPase activity of myosin II, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-my
Biochemical Analysis
Biochemical Properties
Blebbistatin inhibits myosin ATPase activity, which in turn affects acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments and leads to several biological effects .
Cellular Effects
At a cellular level, Blebbistatin inhibits cytokinesis and may also disrupt mitotic spindle formation . Migration of cells can be either enhanced or inhibited depending on other conditions . In neurons, Blebbistatin was found to promote neurite outgrowth .
Molecular Mechanism
Blebbistatin exerts its inhibitory effect by binding to the myosin-ADP-Pi complex with high affinity and interfering with the phosphate release process . Thus, the inhibitor blocks myosin in an actin-detached state, and therefore it prevents rigid actomyosin cross-linking .
Temporal Effects in Laboratory Settings
In laboratory settings, Blebbistatin has shown to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions . These changes were found to be reversible within 24 hours of drug withdrawal from the cell culture media .
Dosage Effects in Animal Models
In animal models, Blebbistatin has shown to have beneficial effects on detrusor overactivity (DO) induced by retinyl acetate (RA) . The effectiveness of Blebbistatin on DO was determined by evaluating the degenerative impact of Blebbistatin on the urothelium .
Metabolic Pathways
It is known that Blebbistatin inhibits myosin ATPase activity, which could potentially affect metabolic pathways involving ATP .
Transport and Distribution
It is known that Blebbistatin is permeable to cell membranes .
Subcellular Localization
It is known that Blebbistatin binds to the myosin-ADP-Pi complex, which is located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)-Blebbistatin is synthesized through a multi-step process that involves the formation of a tricyclic core structure. The synthetic route typically starts with the condensation of an aromatic aldehyde with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of blebbistatin involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Blebbistatin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, enhancing or reducing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically derivatives of blebbistatin with modified functional groups. These derivatives can have different biological activities and are often used to study structure-activity relationships .
Scientific Research Applications
(+/-)-Blebbistatin has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of myosin inhibitors.
Biology: Employed to investigate the role of myosin II in cell motility, cytokinesis, and muscle contraction.
Medicine: Utilized in research on cardiac physiology, cancer metastasis, and wound healing.
Industry: Applied in the development of new therapeutic agents targeting myosin II.
Comparison with Similar Compounds
(+/-)-Blebbistatin is unique among myosin inhibitors due to its high specificity for myosin II and its reversible inhibition . Similar compounds include:
Para-nitroblebbistatin: A photostable derivative with reduced cytotoxicity.
Para-aminoblebbistatin: Another photostable derivative with enhanced stability and reduced fluorescence.
2,3-Butanedione monoxime: A less specific myosin inhibitor with broader activity but more side effects.
This compound’s specificity and reversible inhibition make it a valuable tool in research, distinguishing it from other myosin inhibitors .
Properties
IUPAC Name |
3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017342 | |
Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674289-55-5 | |
Record name | 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674289-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blebbistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLEBBISTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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